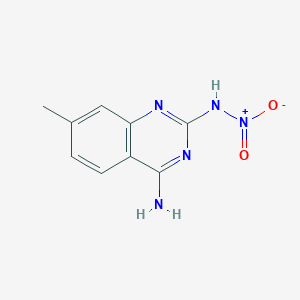

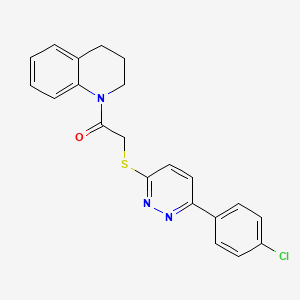

7-methyl-N2-nitroquinazoline-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazoline derivatives involves various strategies, including the condensation of 2-amino-4-nitrophenol and 2-methoxy-5-nitroaniline to form nitroquinolines, which are further modified to yield targeted structures. For instance, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline demonstrates the complexity and versatility of these synthetic routes. Various reductive and protective steps are employed to achieve the final compounds, showcasing the synthetic challenges and innovations in quinazoline chemistry (Roberts et al., 1997).

Molecular Structure Analysis

Quinazoline derivatives exhibit a rich diversity in molecular structure, which is crucial for their biological activity. The synthesis and characterization of compounds like 1-methylisoquinoline-3,4-diamine and its subsequent transformation into pyrazine ring-fused products underscore the structural complexity and reactivity of these molecules. Such structural analyses are essential for understanding the reactivity and potential biological applications of these compounds (Deady & Quazi, 1992).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including nitration, reduction, and cyclization, to introduce or modify functional groups. These reactions are pivotal for enhancing the chemical diversity and biological efficacy of quinazoline-based compounds. For example, the synthesis of N9-substituted 2,4-diaminoquinazolines highlights the introduction of lipophilic groups to improve inhibition against specific biological targets (Gangjee et al., 2008).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the synthesis and properties of quinoline proton sponges, like 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, reveal insights into the steric and electronic factors that affect these properties (Dyablo et al., 2015).

Chemical Properties Analysis

Quinazoline derivatives demonstrate a wide range of chemical properties, including reactivity towards nucleophiles, electrophiles, and various reagents. The synthesis of compounds like 2,4-diaminoquinazolines through cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates illustrates the chemical versatility and reactivity of these molecules, which are fundamental for their applications in medicinal chemistry (Yin et al., 2012).

Applications De Recherche Scientifique

Nitric Oxide in Pathophysiology

Nitric oxide (NO) plays a critical role in various physiological processes, including the pathophysiology of cerebral ischemia and thromboembolic stroke. Research has investigated the impact of pharmacologically manipulating NO levels in the acute post-thrombotic stage. Drugs such as nitro-L-arginine-methyl ester (L-NAME) and 3-bromo-7-nitroindazole (7-NI) have been used to study the effects on behavior and histopathology in induced thromboembolic stroke in rats. The study revealed that limiting endothelial NO production can aggravate the structural and functional consequences of cerebral thrombosis. Conversely, inhibition of neuronal nitric oxide synthase (nNOS) and infusion of an NO donor showed beneficial effects on pathology (Stagliano et al., 1997).

Chemistry and Pharmacology of Naphthoquinone Derivatives

7-Methyljuglone (7-MJ), a derivative of naphthoquinone, exhibits a variety of pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. The compound, predominantly isolated from the genus Diospyros and Euclea, holds potential for diverse therapeutic applications. The review consolidates available chemical and pharmacological data on 7-MJ and provides a foundation for future research and valorization achievements (Mbaveng & Kuete, 2014).

Excited State Hydrogen Atom Transfer

Excited-state hydrogen atom transfer (ESHAT) reactions along unidirectionally hydrogen-bonded solvent 'wire' clusters have been thoroughly investigated, with 7-hydroxyquinoline (7HQ) acting as the aromatic 'scaffold' molecule. The solvent wire, attached to 7HQ, allows the exploration of ESHAT reactions, providing insights into the mechanisms and pathways involved in these processes, crucial for understanding the photophysics and photochemistry of such systems (Manca, Tanner, & Leutwyler, 2005).

Chemoprevention in Oral Carcinogenesis

Studies have explored the chemopreventive effects of dietary flavonoids like chalcone, 2-hydroxychalcone, and quercetin in oral tumorigenesis initiated with 4-nitroquinoline-1-oxide (4-NQO) in rats. The research indicates that these flavonoids can significantly reduce the frequency of tongue carcinoma and are associated with the suppression of cell proliferation, highlighting their potential as dietary components for preventing oral cancer (Makita et al., 1996).

Applications in Asymmetric Catalysis

Chiral oxazoline-based ligands, often derived from readily available chiral amino alcohols, have been extensively used in asymmetric catalysis. Their ready accessibility, modular nature, and wide applicability in a range of metal-catalyzed transformations have made them one of the most successful classes of ligands in this field. The development and use of these ligands have significantly contributed to advancements in asymmetric synthesis (Hargaden & Guiry, 2009).

Propriétés

IUPAC Name |

N-(4-amino-7-methylquinazolin-2-yl)nitramide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2/c1-5-2-3-6-7(4-5)11-9(12-8(6)10)13-14(15)16/h2-4H,1H3,(H3,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHGXMQKYHWEBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NC(=N2)N[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2488672.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B2488683.png)

![N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2488686.png)